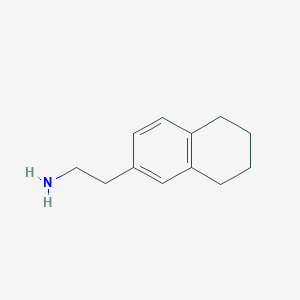

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

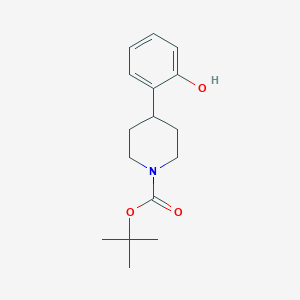

“2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-” is a chemical compound with the molecular formula C10H13N and a molecular weight of 147.22 . It is also known as 5,6,7,8-tetrahydronaphthalen-2-amine.

Chemical Reactions Analysis

In the context of anaerobic degradation of polycyclic aromatic hydrocarbons, “2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-” may be involved in a series of reactions. These reactions include carboxylation to 2-naphthoic acid, formation of a coenzyme A thioester, and subsequent reduction to 5,6,7,8-tetrahydro-2-naphthoyl-coenzyme A (THNCoA), which is further reduced to hexahydro-2-naphthoyl-CoA (HHNCoA) by tetrahydronaphthoyl-CoA reductase .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-” include a melting point of 34-38 °C, a boiling point of 110 °C/5 mmHg, and a predicted density of 1.062±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Biodegradation of Polycyclic Aromatic Hydrocarbons

- A study highlighted the role of 5,6,7,8-tetrahydro-2-naphthoic acid, a related compound, in the anaerobic degradation pathway of naphthalene, suggesting its importance in environmental remediation of polycyclic aromatic hydrocarbons (Zhang et al., 2004).

Synthesis and Pharmacological Potential

- Research has been conducted on the synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, a conformationally restricted analog of 2-(3-pyridyl)ethylamine, indicating its potential in drug design (Dow & Schneider, 2001).

Hydrodenitrogenation Studies

- A study examined the hydrodenitrogenation of 1-naphthylamine over a sulfided NiMo/Al2O3 catalyst, producing compounds including 5,6,7,8-tetrahydro-1-naphthylamine. This research is vital for understanding catalytic reactions in organic chemistry (Zhao et al., 2003).

Development of Silicon-Based Drugs and Odorants

- A study developed a new building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, showing the compound's utility in creating novel drugs and odorants (Büttner et al., 2007).

Sulfonation and Derivative Synthesis

- Research on the sulfonation of derivatives of 5,6,7,8-tetrahydro-1-naphthylamine and 5,6,7,8-tetrahydro-2-naphthylamine has been conducted, indicating applications in chemical synthesis and potentially in the pharmaceutical industry (Courtin, 1981).

Synthetic Approaches to Tetrahydronaphthalene Derivatives

- A study focused on the selective ionic hydrogenation of 2,3-naphthalenediol to form 5,6,7,8-tetrahydro-2,3-naphthalenediol, showcasing innovative synthetic approaches in organic chemistry (Zhu et al., 2015).

Study of Solid State Disorder

- Solid state NMR and X-ray crystallographic investigations of tetrahydronaphthalene derivatives, including 5,6,7,8-tetrahydro-l-naphthoic acid, have been carried out to understand the dynamic disorder in solid states (Facey et al., 1996).

Intramolecular Alkylation Studies

- Research on intramolecular alkylation of the aromatic ring in tetrahydronaphthyl diazomethyl ketones, including studies on 5,6,7,8-tetrahydro-2-naphthyl compounds, contributes to the understanding of alkylation mechanisms in organic synthesis (Beames et al., 1974).

Safety and Hazards

Propiedades

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONXRIXRWSVVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(2-methylcyclohexyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2474258.png)

![3-(4-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2474262.png)

![4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2474263.png)

![4-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2474264.png)

![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2474271.png)

![5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474272.png)

![N-Ethyl-N-[2-oxo-2-[1-(thiadiazol-4-yl)ethylamino]ethyl]prop-2-enamide](/img/structure/B2474278.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2474280.png)